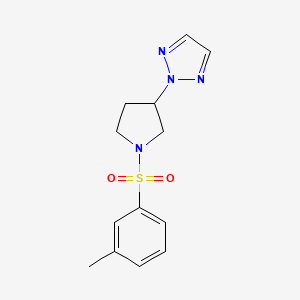

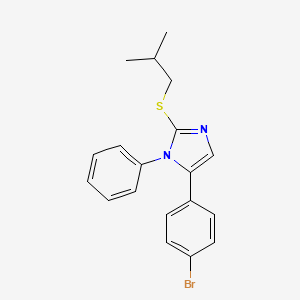

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, also known as TSTU, is a widely used reagent in organic synthesis. It is a white crystalline powder that is soluble in water and polar organic solvents. TSTU is a triazolylsulfonamide reagent that is commonly used for amide and peptide bond formation.

Scientific Research Applications

Structural Characterization and Spectroscopic Analysis

One study focuses on the characterization of a triazole compound, which, although not directly named as 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, falls within the family of 1,2,4-triazole derivatives. This research outlines the compound's structure elucidation through X-ray crystallography, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) computational methods. The study provides insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, underscoring its potential as a scaffold for designing materials with specific electronic and optical characteristics (Inkaya et al., 2013).

Chemical Synthesis and Reactivity

Another aspect of research investigates the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, demonstrating the versatility of triazole compounds in synthetic organic chemistry. This study showcases how triazole derivatives can be used as intermediates for synthesizing acylated pyrroles and indoles, highlighting the chemical reactivity and utility of triazole-based compounds in constructing complex molecular architectures (Katritzky et al., 2003).

Biological Activity and Potential Applications

Research into the biological activity of triazole derivatives includes the synthesis of novel compounds and evaluation of their antifungal properties. For instance, a study on microwave-assisted synthesis of 1,2,4-triazole derivatives containing the pyridine moiety reports on their fungicidal activities against various pathogens. Theoretical calculations complement the biological evaluations, providing a foundation for understanding the structure-activity relationships and guiding the development of new fungicides (Sun et al., 2014).

Advanced Materials and Chemical Synthesis

The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring is another area of application, where the triazole motif is incorporated into complex molecules with potential relevance in material science and pharmaceutical development. This research outlines the synthesis of a variety of derivatives, showcasing the triazole ring's role in medicinal chemistry and material science applications (Prasad et al., 2021).

properties

IUPAC Name |

2-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-8-5-12(10-16)17-14-6-7-15-17/h2-4,6-7,9,12H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBACXXLYYQITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

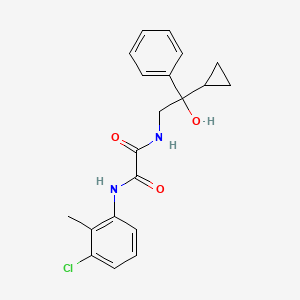

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

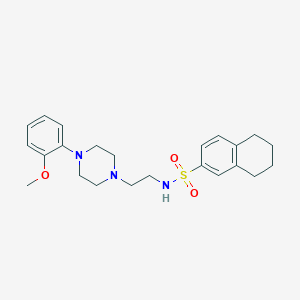

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

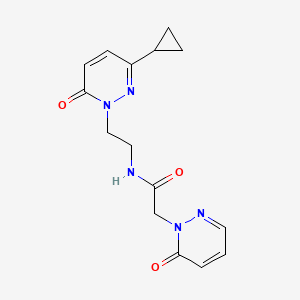

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)